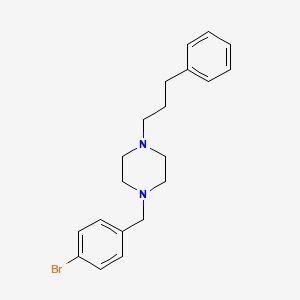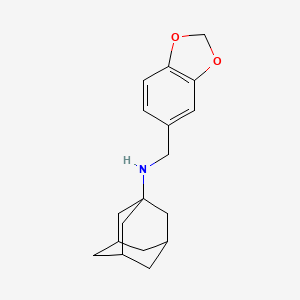methanone](/img/structure/B10879042.png)
[4-(2-Bromobenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a piperazine ring substituted with a 2-bromobenzyl group and a methanone group attached to a 3,4,5-trimethoxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions:
-
Starting Materials:
- 2-Bromobenzyl chloride
- Piperazine
- 3,4,5-Trimethoxybenzoyl chloride
-
Synthetic Steps:
Step 1: The reaction begins with the nucleophilic substitution of 2-bromobenzyl chloride with piperazine to form 4-(2-bromobenzyl)piperazine.
Step 2: The intermediate 4-(2-bromobenzyl)piperazine is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product, 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE.
Industrial Production Methods:
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for synthesizing a variety of derivatives with potential biological activities.
Catalysis: It can be used in catalytic studies to explore new reaction mechanisms and pathways.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: Studies have indicated its potential in inhibiting cancer cell proliferation through interaction with specific molecular targets.
Industry:
Pharmaceuticals: The compound is explored for its potential in drug development, particularly for its pharmacological properties.
Agriculture: It may be used in the development of agrochemicals for pest control.
作用机制
The mechanism by which 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE exerts its effects involves interaction with various molecular targets, including enzymes and receptors. The piperazine ring allows for binding to neurotransmitter receptors, while the trimethoxyphenyl group can interact with enzyme active sites, leading to inhibition or modulation of biological pathways. The bromobenzyl group enhances lipophilicity, facilitating membrane permeability and intracellular activity.
相似化合物的比较
- 4-(2-Chlorobenzyl)piperazinomethanone
- 4-(2-Fluorobenzyl)piperazinomethanone
- 4-(2-Methylbenzyl)piperazinomethanone
Comparison:
- Uniqueness: The presence of the bromine atom in 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE provides unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s pharmacokinetics and interaction with molecular targets.
- Biological Activity: The brominated compound may exhibit different potency and selectivity profiles in biological assays compared to its analogs, making it a valuable candidate for further research and development.
属性
分子式 |
C21H25BrN2O4 |
|---|---|
分子量 |
449.3 g/mol |
IUPAC 名称 |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-18-12-16(13-19(27-2)20(18)28-3)21(25)24-10-8-23(9-11-24)14-15-6-4-5-7-17(15)22/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI 键 |
PXBGMSBJTREEGX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10878986.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B10879007.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10879010.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879013.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10879018.png)
![2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879024.png)
![3-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10879038.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl pyrazine-2-carboxylate](/img/structure/B10879047.png)
![3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol](/img/structure/B10879048.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B10879053.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxamide](/img/structure/B10879054.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10879061.png)
